NCI-H460 Lung Cancer Cytotoxicity: Direct Head-to-Head Cornudentanone vs. Ardisianone
In the same bioassay-guided isolation study, cornudentanone (compound 8) and its closest structural analog ardisianone (compound 7) were tested side-by-side against the NCI-H460 non-small-cell lung cancer cell line. Cornudentanone exhibited an IC50 of 2.5 µg/mL, while ardisianone showed an IC50 of 2.3 µg/mL [1]. The difference of 0.2 µg/mL (~8%) indicates near-equipotency in this specific cell line, but the two compounds diverge in other models (see Evidence Items 2 and 3), underscoring that potency against NCI-H460 alone is insufficient to predict broader activity.
| Evidence Dimension | Cytotoxic potency (IC50) against NCI-H460 cancer cells |
|---|---|
| Target Compound Data | Cornudentanone: IC50 = 2.5 µg/mL |
| Comparator Or Baseline | Ardisianone: IC50 = 2.3 µg/mL |
| Quantified Difference | Cornudentanone is ~8% less potent than ardisianone in this cell line (2.5 vs. 2.3 µg/mL) |
| Conditions | NCI-H460 human non-small-cell lung cancer cell line; in vitro cytotoxicity assay; same experimental run within bioassay-guided fractionation of Ardisia cornudentata roots (Chang et al., 2011, Planta Medica) |
Why This Matters
This direct head-to-head datum allows a procurement scientist to quantitatively benchmark cornudentanone's lung-cancer potency against the most structurally similar available analog from the same natural source, eliminating inter-laboratory variability.
- [1] Chang CP, Chang HS, Peng CF, Lee SJ, Chen IS. Antitubercular resorcinol analogs and benzenoid C-glucoside from the roots of Ardisia cornudentata. Planta Med. 2011;77(1):60-65. doi:10.1055/s-0030-1250094 View Source
